molecular formula C15H16N2O2S B7728695 N,N'-bis(4-methoxyphenyl)carbamimidothioic acid

N,N'-bis(4-methoxyphenyl)carbamimidothioic acid

Cat. No.: B7728695
M. Wt: 288.4 g/mol
InChI Key: RGRJEERVXALLTH-UHFFFAOYSA-N
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Description

N,N’-bis(4-methoxyphenyl)carbamimidothioic acid is an organic compound characterized by the presence of two methoxyphenyl groups attached to a carbamimidothioic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(4-methoxyphenyl)carbamimidothioic acid typically involves the reaction of 4-methoxyaniline with carbon disulfide under basic conditions, followed by the addition of an oxidizing agent to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for N,N’-bis(4-methoxyphenyl)carbamimidothioic acid may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(4-methoxyphenyl)carbamimidothioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N,N’-bis(4-methoxyphenyl)carbamimidothioic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-bis(4-methoxyphenyl)carbamimidothioic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or interfering with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis(4-methoxyphenyl)naphthalen-2-amine: Similar in structure but with a naphthalene core.

    N,N’-bis(4-methoxyphenyl)-1,2,3-triazole-4-carbonylhydrazide: Contains a triazole ring instead of the carbamimidothioic acid core.

Uniqueness

N,N’-bis(4-methoxyphenyl)carbamimidothioic acid is unique due to its specific chemical structure, which imparts distinct reactivity and potential applications. Its methoxyphenyl groups and carbamimidothioic acid core provide a versatile platform for chemical modifications and functionalization, making it valuable in various research and industrial contexts.

Properties

IUPAC Name

N,N'-bis(4-methoxyphenyl)carbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-18-13-7-3-11(4-8-13)16-15(20)17-12-5-9-14(19-2)10-6-12/h3-10H,1-2H3,(H2,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRJEERVXALLTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)OC)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)OC)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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